molecular formula C19H26N6O3 B12186837 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12186837
M. Wt: 386.4 g/mol
InChI Key: TUIWVRWJNQNNTG-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a methoxyethyl group, a methyl group, and a phenylpiperazinyl group. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and piperazine substitution reactions. Common reagents used in these reactions include alkyl halides, methylating agents, and piperazine derivatives. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the phenylpiperazinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

  • 7-(2-Methoxyethyl)-3-methyl-8-(4-benzylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione
  • 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylmorpholin-1-yl)-4,5-dihydropurine-2,6-dione

Comparison: Compared to similar compounds, 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione exhibits unique properties due to the presence of the phenylpiperazinyl group. This group can enhance the compound’s binding affinity to certain biological targets, potentially increasing its efficacy in therapeutic applications .

Properties

Molecular Formula

C19H26N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C19H26N6O3/c1-22-16-15(17(26)21-19(22)27)25(12-13-28-2)18(20-16)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,15-16H,8-13H2,1-2H3,(H,21,26,27)

InChI Key

TUIWVRWJNQNNTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC

Origin of Product

United States

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